Pravadoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-Cancer Properties

Some studies have investigated Pravadoline's potential to inhibit the growth and proliferation of cancer cells. For instance, a 2012 study published in the European Journal of Medicinal Chemistry explored Pravadoline's ability to target and kill specific types of leukemia cells. European Journal of Medicinal Chemistry:

Anti-Microbial Properties

Pravadoline has also been explored for its potential antimicrobial effects. A 2017 study published in Molecules investigated Pravadoline's ability to combat certain strains of bacteria. Molecules:

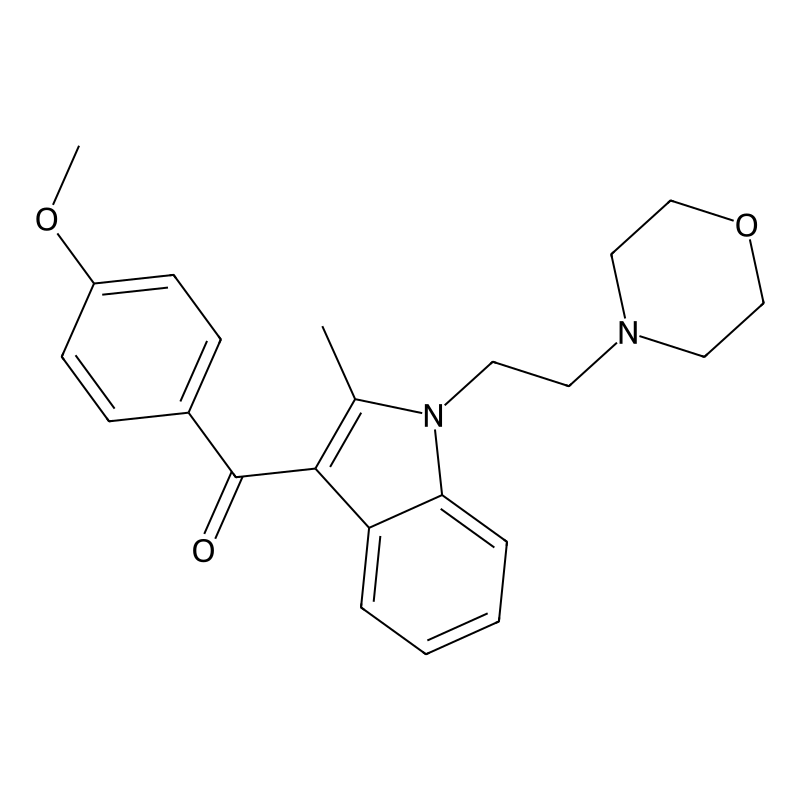

Pravadoline, also known as WIN 48,098, is a synthetic compound classified as an aminoalkylindole. It exhibits analgesic and anti-inflammatory properties, making it a notable candidate in pain management therapies. Pravadoline is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound has a chemical formula of C₁₉H₂₅N₃O and a molecular weight of 313.43 g/mol .

While initially investigated for COX inhibition, Pravadoline's anti-inflammatory activity seems to involve a different mechanism. Studies revealed a moderate binding affinity for the cannabinoid receptor CB1 []. This unexpected discovery led to Pravadoline being classified as a structurally novel cannabinoid agonist []. Cannabinoid receptors are involved in various physiological processes, including pain perception and inflammation []. Pravadoline's interaction with CB1 might explain its analgesic and anti-inflammatory effects.

Pravadoline exhibits notable biological activities primarily as an analgesic agent. It is recognized for its ability to alleviate pain without the gastrointestinal side effects commonly associated with traditional NSAIDs. The compound acts selectively on cannabinoid receptors, particularly the CB1 receptor, where it shows a Ki value of 2511 nM . Research indicates that pravadoline can provide analgesic effects in various models, including human studies, where it demonstrated efficacy comparable to existing analgesics .

The synthesis of pravadoline can be approached through various methods:

- Indole Formation: A common method involves the reaction of nitrosoarenes with ethynyl ketones to produce indole derivatives. This process can yield pravadoline through subsequent alkylation steps .

- Alkylation: Following indole formation, pravadoline is synthesized by alkylating the indole intermediate with specific reagents such as 4-(2-chloroethyl)morpholine .

- Alternative Routes: Other synthetic routes may include variations in starting materials and conditions that allow for regioselective functionalization of the indole ring .

Pravadoline is primarily researched for its applications in pain management due to its analgesic properties. Its ability to inhibit cyclooxygenase makes it a potential alternative to traditional pain relievers, particularly for patients who experience gastrointestinal issues with NSAIDs. Additionally, pravadoline's interaction with cannabinoid receptors positions it as a candidate for studies related to cannabinoid-based therapies for chronic pain and inflammation .

Interaction studies of pravadoline have focused on its pharmacological profile concerning cannabinoid receptors. It has been shown to interact selectively with CB1 receptors, contributing to its analgesic effects without significant side effects associated with other cyclooxygenase inhibitors . Furthermore, studies indicate that pravadoline does not produce gastrointestinal irritation, which is a common concern with many NSAIDs . This unique profile suggests that pravadoline could be beneficial in clinical settings where traditional analgesics are ineffective or contraindicated.

Pravadoline shares structural and functional similarities with several other compounds in the aminoalkylindole class and beyond. Here are some notable comparisons:

| Compound Name | Structural Similarity | Primary Use | Unique Features |

|---|---|---|---|

| JWH-018 | Aminoalkylindole | Cannabinoid receptor agonist | Potent CB1 agonist; used in research on cannabinoids |

| JWH-073 | Aminoalkylindole | Cannabinoid receptor agonist | Similar structure; lower potency than pravadoline |

| Rimonabant | Cannabinoid receptor antagonist | Weight management | Opposes CB1 activation; used for obesity treatment |

| Δ9-Tetrahydrocannabinol (THC) | Phytocannabinoid | Recreational/medicinal use | Psychoactive effects; widely studied for various therapeutic applications |

Pravadoline's uniqueness lies in its selective action on cannabinoid receptors combined with its non-irritating profile compared to traditional NSAIDs. This combination makes it a compelling candidate for further research into pain management strategies that minimize side effects while maximizing therapeutic benefits.

Key Reaction Steps in Early Synthesis

The original synthesis of pravadoline was developed at Sterling Research Group (Sterling Winthrop) in the 1980s as part of a program to create nonacidic analogues of nonsteroidal anti-inflammatory drugs [1] [2]. The synthesis employed a multi-step approach centered on indole functionalization and morpholine side chain incorporation.

The primary synthetic route involved several critical transformations. The initial step required indole nitrogen alkylation using primary alkyl halides in the presence of potassium hydroxide in dimethyl sulfoxide, achieving yields in the range of 60-75% [3] [4]. This was followed by Friedel-Crafts acylation at the 3-position of the indole nucleus using aroyl chlorides and aluminum trichloride in dichloromethane [3] [4]. The yields for this transformation were variable, ranging from 45-85%, with particular challenges arising when excess aluminum trichloride was employed, leading to both mono- and diacylation products [3].

An alternative synthetic approach utilized methylmagnesium bromide addition to indole derivatives [5]. This method involved treating indole with methylmagnesium bromide in diethyl ether at 0°C, followed by zinc chloride activation and subsequent addition of 4-methoxybenzoyl chloride [5]. The zinc chloride served as a Lewis acid catalyst, though moisture sensitivity posed significant challenges during this transformation [5].

The morpholine side chain introduction represented a critical step in the synthesis, achieved through reaction with 2-chloroethyl morpholine under basic conditions [1]. This transformation proceeded with 64% yield but required careful purification to remove byproducts [1].

| Reaction Step | Reagents/Conditions | Yield Range (%) | Key Challenges |

|---|---|---|---|

| Indole N-Alkylation | Primary alkyl halide, KOH, DMSO | 60-75 | Regioselectivity control |

| Friedel-Crafts Acylation | Aroyl chloride, AlCl₃, CH₂Cl₂ | 45-85 | Variable yields with excess AlCl₃ |

| Morpholine Side Chain Introduction | 2-Chloroethyl morpholine, base | 64 | Product purification |

| Methylmagnesium Bromide Addition | CH₃MgBr, Et₂O, 0°C | 69 | Temperature control required |

| Zinc Chloride Activation | ZnCl₂, anhydrous ether | Variable | Moisture sensitivity |

| Acid Chloride Addition | 4-Methoxybenzoyl chloride, Lewis acid | 51-86 | Intermediate stability |

Challenges in Salt Formation and Purification

The development of pravadoline faced significant challenges related to salt formation and purification, which ultimately impacted its clinical development trajectory [6] [7]. The most extensively studied salt form was pravadoline maleate, prepared through crystallization with maleic acid [6] [7]. However, this salt form exhibited severe nephrotoxicity in preclinical studies, which was subsequently attributed to the maleic acid component rather than pravadoline itself [6] [7].

Salt screening studies revealed multiple formulation challenges. The hydrochloride salt demonstrated hygroscopicity issues and exhibited common-ion effects leading to precipitation at acidic pH values [8] [9]. The free base form, while preferred for research applications due to its chemical stability, suffered from poor aqueous solubility that limited its pharmaceutical development potential [8].

Alternative salt forms were investigated to overcome these limitations. The mesylate salt showed promise initially but also exhibited pH-dependent precipitation problems, particularly under acidic conditions [8] [9]. Tartrate salts were employed primarily for optical resolution purposes but presented polymorphism concerns that complicated manufacturing processes [9].

The purification challenges extended beyond simple crystallization difficulties. Recrystallization of the maleate salt proved problematic due to the tendency of the compound to form oils rather than well-defined crystals [8]. Enantiomer separation required multiple crystallization steps with dibenzoyltartaric acid, adding complexity to the synthetic process [3].

| Salt Form | Preparation Method | Major Challenges | Purification Issues | Development Outcome |

|---|---|---|---|---|

| Pravadoline Maleate | Maleic acid crystallization | Nephrotoxicity due to maleic acid | Recrystallization difficulties | Discontinued due to toxicity |

| Hydrochloride Salt | HCl gas, organic solvent | Hygroscopicity issues | Common-ion effects | Moderate success |

| Free Base Form | Base liberation from salt | Low aqueous solubility | Oil formation tendency | Preferred for research |

| Mesylate Salt | Methanesulfonic acid | pH precipitation problems | Acidic pH instability | Limited utility |

| Tartrate Salt | Tartaric acid resolution | Polymorphism concerns | Enantiomer separation | Used for optical resolution |

Conformationally Restrained Analog Development

Pyrrolobenzoxazine Derivatives

The development of conformationally restrained analogues represented a major advancement in structure-activity relationship studies of pravadoline [3] [10]. The key breakthrough came with the synthesis of pyrrolobenzoxazine derivatives, particularly compound 20, which exhibited enhanced mouse vas deferens inhibitory activity compared to the parent compound [3] [10].

The synthesis of these derivatives employed a novel approach involving Swern oxidation of the amino alcohol intermediate 12 to afford the sensitive α-amino ketone 13 in 81% yield [3]. This transformation required careful temperature control, as the ketone was observed to decompose at temperatures above 40°C or in the presence of basic impurities [3]. Subsequent reductive cyclization with Raney nickel provided the key benzoxazine intermediate 14 in 96% yield [3].

The pyrrolobenzoxazine scaffold allowed for optimal positioning of the morpholine side chain relative to the indole nucleus. Compound 20, the racemic 4-methoxybenzoyl derivative, demonstrated an IC₅₀ of 0.123 μM in mouse vas deferens preparations, representing a 3-fold improvement over pravadoline [3] [10]. More significantly, resolution of this compound revealed dramatic enantioselectivity, with the R-(+)-enantiomer exhibiting an IC₅₀ of 0.044 μM and a eudismic ratio greater than 227 [3] [10].

Further structural optimization led to the 1-naphthoyl derivatives, exemplified by compound 21. The racemic form showed an IC₅₀ of 0.006 μM, while the resolved R-(+)-21 enantiomer demonstrated exceptional potency with an IC₅₀ of 0.43 nM and a eudismic ratio exceeding 23,000 [3] [10]. This represents one of the most potent aminoalkylindole derivatives reported in the literature [3].

Structure-activity relationships within this series revealed that the bicyclic naphthoyl group conferred significant enhancement in potency compared to monocyclic aroyl substituents [3]. Additionally, substitution at the 2-position of the indole nucleus followed the pattern H > CH₃ >> C₂H₅, with the 2-ethyl derivative (compound 24) being essentially inactive [3].

| Compound | IC₅₀ MVD (μM) | Eudismic Ratio | Binding Affinity (nM) | Structural Features |

|---|---|---|---|---|

| Compound 20 (Racemic) | 0.123 ± 0.013 | N/A | 152 ± 17 | Morpholine tethered to indole |

| (R)-(+)-20 | 0.044 ± 0.013 | >227 | 106 ± 11 | R-configuration, enhanced potency |

| (S)-(-)-20 | >10 | N/A | 17,500 ± 6.19 | S-configuration, inactive |

| Compound 21 (1-Naphthoyl) | 0.006 ± 0.0006 | N/A | 5.56 ± 0.41 | Bicyclic aroyl enhancement |

| (R)-(+)-21 | 0.00043 ± 0.0001 | >23,000 | 2.77 ± 0.22 | Most potent enantiomer |

| Compound 23 (2-H derivative) | 0.0445 ± 0.0098 | N/A | 249 ± 17 | Unsubstituted at C-2 |

Enantioselective Synthesis Strategies

The development of enantioselective synthetic approaches was crucial for accessing the highly potent individual enantiomers of the pyrrolobenzoxazine derivatives [3] [11]. Multiple strategies were employed to achieve the required stereochemical control.

The primary method utilized resolution of the racemic benzoxazine intermediate 14 with dibenzoyltartaric acid (DBT) [3]. Crystallization with (+)-DBT and (-)-DBT provided access to both enantiomers with high optical purity. The absolute configuration was established through X-ray crystallographic analysis of the (R)-(+)-14- (+)-DBT salt [3]. This resolution approach yielded 53% of the (S)-(-)-20 enantiomer and 44% of the (R)-(+)-20 enantiomer from the respective resolved intermediates [3].

Chiral auxiliary approaches were also investigated for direct asymmetric synthesis. These methods employed chiral starting materials or chiral auxiliaries attached to key intermediates during the synthetic sequence [11]. While offering the advantage of direct asymmetric synthesis, these approaches required additional synthetic steps and careful selection of reaction conditions to maintain stereochemical integrity [11].

Asymmetric catalysis emerged as a promising alternative, particularly for indole functionalization reactions. Nickel-catalyzed coupling protocols were developed that could produce chiral N-alkylindole adducts with up to 91% yield and 97% enantiomeric excess [11]. These methods offered the potential for more efficient synthesis but required expensive chiral catalysts [11].

Kinetic resolution strategies were employed for certain intermediates, taking advantage of differential reaction rates between enantiomers. While this approach avoided racemization issues, it was limited by moderate yields typically ranging from 45-55% [11].

Crystallization resolution of final products provided an alternative to intermediate resolution. This approach allowed for analytical verification of enantiomeric purity using high-performance liquid chromatography, ensuring that racemization had not occurred during the synthetic transformations [3].

| Method | Target Compound | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Dibenzoyltartaric Acid Resolution | (R)-(+)-14 and (S)-(-)-14 | 53 (S-form), 44 (R-form) | >95 | High enantiopurity | Multiple crystallizations required |

| Chiral Auxiliary Approach | Pravadoline analogs | 60-75 | 85-95 | Scalable process | Additional synthetic steps |

| Asymmetric Catalysis | Indole derivatives | 70-90 | 90-97 | Direct asymmetric synthesis | Expensive catalysts |

| Kinetic Resolution | Benzoxazine intermediates | 45-55 | 80-90 | No racemization | Moderate yields |

| Crystallization Resolution | Final products | 40-60 | >98 | Analytical verification possible | Solvent-dependent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: D'Ambra TE, Estep KG, Bell MR, Eissenstat MA, Josef KA, Ward SJ, Haycock DA, Baizman ER, Casiano FM, Beglin NC, et al. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. J Med Chem. 1992 Jan;35(1):124-35. PubMed PMID: 1732519.

3: Ward SJ, Mastriani D, Casiano F, Arnold R. Pravadoline: profile in isolated tissue preparations. J Pharmacol Exp Ther. 1990 Dec;255(3):1230-9. PubMed PMID: 2175798.

4: Haubrich DR, Ward SJ, Baizman E, Bell MR, Bradford J, Ferrari R, Miller M, Perrone M, Pierson AK, Saelens JK, et al. Pharmacology of pravadoline: a new analgesic agent. J Pharmacol Exp Ther. 1990 Nov;255(2):511-22. PubMed PMID: 2243340.

5: Ward SJ, Childers SR, Pacheco M. Pravadoline and aminoalkylindole (AAI) analogues: actions which suggest a receptor interaction. Br J Pharmacol. 1989 Dec;98 Suppl:831P. PubMed PMID: 2611534.